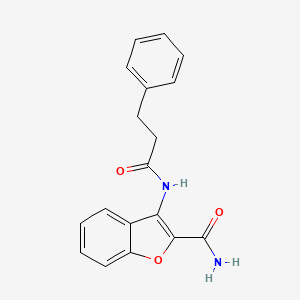

3-(3-Phenylpropanamido)benzofuran-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

Several synthetic routes have been explored to obtain 3-(3-Phenylpropanamido)benzofuran-2-carboxamide. One reported method involves the synthesis of 3-methylbenzofuran derivatives and 3-(morpholinomethyl)-benzofuran derivatives. These compounds have demonstrated anticancer activity against human cancer cell lines, including NCI-H23 and A549 .

Aplicaciones Científicas De Investigación

Synthesis and Biological Evaluation

A series of benzofuran carboxamide derivatives, including those similar to 3-(3-Phenylpropanamido)benzofuran-2-carboxamide, have been synthesized and evaluated for their biological activities. For example, Lavanya et al. (2017) synthesized new 3-(glycinamido)-benzofuran-2-carboxamide and 3-(β-alanamido)-benzofuran-2-carboxamide derivatives and evaluated them for antimicrobial, anti-inflammatory, and DPPH radical scavenging activities. The compounds were characterized using NMR, IR, Mass, and X-ray crystallographic techniques, highlighting their potential as bioactive chemical entities (Lavanya, Sribalan, & Padmini, 2017).

Antimicrobial and Anti-inflammatory Activities

Xie et al. (2014) developed a series of benzofuran-2-carboxamides using a microwave-assisted one-pot parallel approach and evaluated their in vivo anti-inflammatory, analgesic, and antipyretic activities. Some derivatives exhibited potent activities, showcasing the therapeutic potential of benzofuran-2-carboxamide derivatives in treating inflammation-related conditions (Xie et al., 2014).

Neuroprotective and Antioxidant Effects

Cho et al. (2015) synthesized novel benzofuran-2-carboxamide derivatives and evaluated their neuroprotective and antioxidant activities using primary cultured rat cortical neuronal cells and in vitro cell-free bioassays. Compounds with specific substitutions exhibited significant neuroprotective action against NMDA-induced excitotoxicity, similar to known NMDA antagonists. These findings suggest that certain structural modifications in benzofuran-2-carboxamide derivatives can enhance their neuroprotective and antioxidant properties (Cho et al., 2015).

Selective Ligands for Sigma Receptors

Marriott et al. (2012) synthesized novel benzofuran-2-carboxamide ligands selective for sigma receptors, demonstrating the potential of benzofuran derivatives in developing selective ligands for neurological targets. These ligands exhibited high affinity at the sigma-1 receptor, indicating their potential in neurological research and drug development (Marriott et al., 2012).

Mecanismo De Acción

Target of Action

It is known that furan derivatives, which this compound is a part of, have been employed as medicines in a number of distinct disease areas .

Mode of Action

Furan-containing compounds exhibit a wide range of advantageous biological and pharmacological characteristics .

Biochemical Pathways

Furan derivatives have been shown to display a wide range of antimicrobial and anticancer properties .

Propiedades

IUPAC Name |

3-(3-phenylpropanoylamino)-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O3/c19-18(22)17-16(13-8-4-5-9-14(13)23-17)20-15(21)11-10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H2,19,22)(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPQMSKWAXKYODM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(=O)NC2=C(OC3=CC=CC=C32)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Fluoro-2-(trifluoromethyl)imidazo[1,2-A]pyridine-3-carboxylic acid](/img/structure/B2915719.png)

![N-(2-(3,4-dihydroquinolin-1(2H)-yl)ethyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2915721.png)

![9-Methyl-6-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]purine](/img/structure/B2915722.png)

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-5-methylisoxazole-3-carboxamide](/img/structure/B2915724.png)

![1-allyl-4-(1-(2-(2-chlorophenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2915727.png)

![N-[[4-(4-bromophenyl)-5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-3-fluorobenzamide](/img/structure/B2915734.png)

![1-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]pent-4-en-1-one](/img/structure/B2915737.png)

![1-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2915738.png)